molecular formula C19H15NO2 B8722064 6-Propyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-74-6

6-Propyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No. B8722064
M. Wt: 289.3 g/mol
InChI Key: XTNSBPFEFLVLBC-UHFFFAOYSA-N
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Patent
US06509344B1

Procedure details

Propylamine (0.3 mL, 3 mmol) was added to a stirred solution of benz[d]indeno[1,2-b]pyran-5,11-dione (2) (0.49 g mmol) in CHCl3 (10 mL). The red solution stirred overnight before CHCl3 (75 mL) was added and the mixture washed with H2O (3×20 mL) and brine (1×20 mL), dried (MgSO4), and concentrated under reduced pressure to give a yellow-orange solid (0.32 g, 55%): mp 166-167° C.; IR (neat) 2967, 1660, 1502, 1427, 1317, 1193, 959 cm−1; 1H NMR (CDCl3, 300 MHz) δ8.69 (d, 1H, J=8.0 Hz), 8.33 (d, 1H, J=9.0 Hz), 7.70 (td, 1H, J=9.0, 3.0 Hz), 7.62 (d, 1H, J=6.2 Hz), 7.40 (m, 4H), 4.46 (t, 2H, J=8.0 Hz), 1.92 (m, 2H), 1.12 (t, 3H, J=7.4 Hz); CIMS m/z (relative intensity) 290 (MH+, 100). Anal. Calcd for C19H15NO2: C, H, N.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH:5]1[C:10]2[C:11]3[C:22](=[O:23])[C:21]4[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=4[C:12]=3[O:13][C:14](=O)[C:9]=2[CH:8]=[CH:7][CH:6]=1>C(Cl)(Cl)Cl>[O:13]=[C:14]1[C:9]2[C:10](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:11]2[C:22](=[O:23])[C:21]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[C:12]=2[N:4]1[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
0.49 g
Type
reactant
Smiles
C1=CC=CC2=C1C1=C(OC2=O)C=2C=CC=CC2C1=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture washed with H2O (3×20 mL) and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C2=C(C3=CC=CC=C13)C(C=1C=CC=CC12)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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